molecular formula C7H15ClN2S2 B1432874 1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride CAS No. 1822677-33-7

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride

Cat. No.: B1432874
CAS No.: 1822677-33-7
M. Wt: 226.8 g/mol
InChI Key: BTYJKAXEXIOQES-UHFFFAOYSA-N
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Description

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride (1-(4,5-DHTB-2-A) HCl) is an organic compound used in a variety of scientific research applications. It is a derivative of the thiazole family and is an amine salt of 1-((4,5-dihydrothiazol-2-yl)thio)butan-2-amine (1-(4,5-DHTB-2-A)). 1-(4,5-DHTB-2-A) HCl is a versatile compound that has been used in numerous scientific studies, ranging from drug discovery to biochemical research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is used in the synthesis of 2-amino-4-imino-4,5-dihydrothiazoles, through reactions involving thiourea and N-alkyl-N-p-toluenesulfonyl-2-chloroacetamidines. These reactions highlight the compound's utility in generating structurally novel thiazoles with potential applications in various fields of chemistry (Abdelaal & Bauer, 1988).

  • Its reactivity is exploited in the generation of a diverse library of compounds through alkylation and ring closure reactions. This demonstrates its role in the versatile manipulation of molecular structures for the synthesis of various chemical entities (Roman, 2013).

  • It acts as a precursor for thiazolidinones via rearrangement reactions, showcasing its involvement in the synthesis of compounds with potential biological activity (Elall, Ashmawy, & Mellor, 1987).

Biological Applications

  • This compound is integral in the design of inhibitors for nitric oxide synthase (NOS), indicating its potential therapeutic applications in diseases like cancer (Goodyer et al., 2003).

  • It is utilized in the synthesis of tebipenem pivoxil's side chain, demonstrating its role in the development of antibacterial agents (Shao-xuan, 2012).

  • It is used in synthesizing potential anticancer compounds, highlighting its importance in medicinal chemistry and drug discovery (Hu et al., 2010).

Miscellaneous Applications

  • The compound's role extends to applications like corrosion inhibition and the development of fluorescent probes for biodistribution studies, illustrating its diverse utility in fields beyond conventional chemical synthesis (Farahati et al., 2019); (Rodríguez et al., 2017).

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S2.ClH/c1-2-6(8)5-11-7-9-3-4-10-7;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYJKAXEXIOQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=NCCS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.